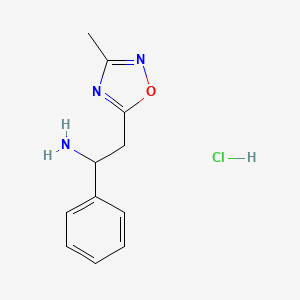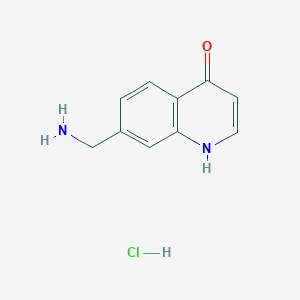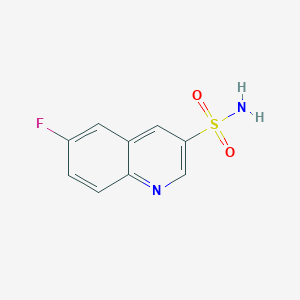
3-(Bromomethyl)-1,1,1-trifluoro-4-methylpentane
Overview
Description
Synthesis Analysis
The synthesis of such a compound would likely involve the introduction of the bromomethyl and trifluoromethyl groups onto a pentane backbone. This could potentially be achieved through substitution reactions, where a hydrogen atom on the pentane is replaced by the desired group .Molecular Structure Analysis
The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. Techniques such as X-ray crystallography or nuclear magnetic resonance (NMR) spectroscopy could be used to determine the structure .Chemical Reactions Analysis
The compound’s reactivity would likely be influenced by the bromomethyl and trifluoromethyl groups. The bromine atom in the bromomethyl group is likely to be a site of high reactivity, as bromine is a good leaving group .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound, such as its melting point, boiling point, and solubility, would be influenced by factors such as its molecular structure and the nature of its functional groups .Scientific Research Applications
Chemical Synthesis and Reactions
- 3-(Bromomethyl)-1,1,1-trifluoro-4-methylpentane and similar compounds are instrumental in various chemical synthesis processes. For instance, they play a crucial role in the synthesis of complex chemical structures like 3-(4-(bromomethyl)-1,3-dithiolan-2-ylidene)pentane-2,4-dione and its derivatives, highlighting their versatility in organic synthesis (Zhang Li-jian, 2006). Moreover, compounds like 5-Bromo-1,1,1-trifluoro-4-methoxypent-3-en-2-one, closely related to the target compound, have been used as precursors for synthesizing biheterocyclic structures, underlining their significance in advanced chemical synthesis (E. C. Aquino et al., 2017).
Reaction Dynamics and Solvolysis
- The solvolysis and reaction dynamics of similar bromoalkanes, like 2-bromo-2-methylpropane and 2-bromo-2-methylbutane, have been extensively studied, demonstrating their importance in understanding reaction mechanisms and solvent participation in organic chemistry (Kwang‐ting Liu et al., 2009).
Analytical and Physical Chemistry
- Compounds akin to 3-(Bromomethyl)-1,1,1-trifluoro-4-methylpentane are used in analytical and physical chemistry research, such as investigating the dipole moments of molecules like 3-bromopentane in various solvents, which is crucial for understanding molecular interactions and properties (D. Bulkley et al., 2007).
Material Science and Polymer Synthesis
- Bromofluorinated alkenes synthesized from compounds structurally similar to 3-(Bromomethyl)-1,1,1-trifluoro-4-methylpentane are used in radical copolymerization processes. This highlights their role in creating novel materials with potential applications in various industries, such as in the synthesis of bromo-containing poly(vinylidene fluoride)s (J. Guiot et al., 2005).
Organic Syntheses and Medicinal Chemistry
- In medicinal chemistry and organic syntheses, such compounds are crucial for creating bioactive structures and intermediates, showcasing their potential in drug design and pharmaceutical research (I. V. Mineeva, 2020).
Mechanism of Action
Safety and Hazards
properties
IUPAC Name |
3-(bromomethyl)-1,1,1-trifluoro-4-methylpentane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H12BrF3/c1-5(2)6(4-8)3-7(9,10)11/h5-6H,3-4H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RGCRIILGZQQENZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C(CC(F)(F)F)CBr | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H12BrF3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
233.07 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![Methyl 2-[5-(trifluoromethyl)-1,3,4-oxadiazol-2-yl]acetate](/img/structure/B1382990.png)
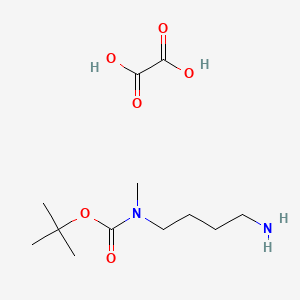
![3-{[5-(Trifluoromethyl)pyridin-2-yl]oxy}propan-1-amine hydrochloride](/img/structure/B1382994.png)
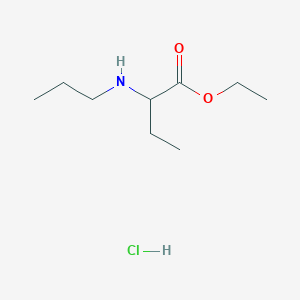
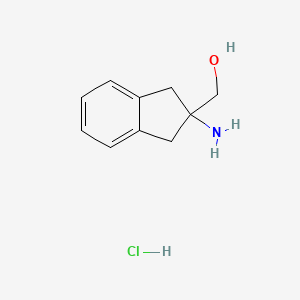
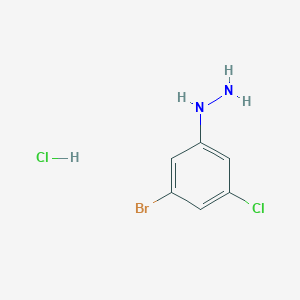
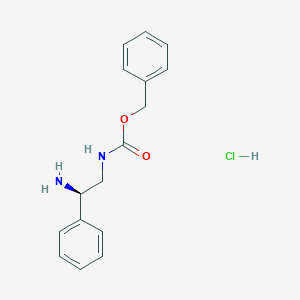
![5-Chloro-3-{[2-(trifluoromethyl)phenyl]methyl}-1,2,4-thiadiazole](/img/structure/B1383002.png)
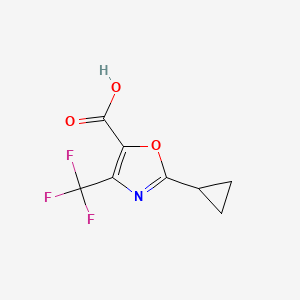
![[4-(Prop-1-yn-1-ylsulfanyl)phenyl]methanol](/img/structure/B1383008.png)

